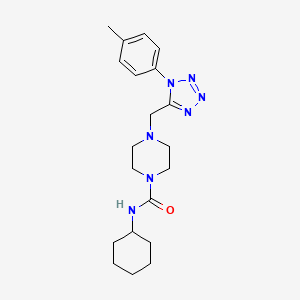

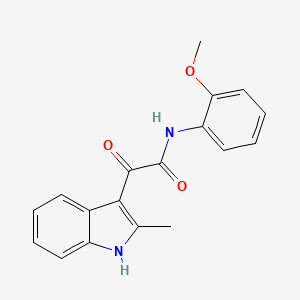

N-cyclohexyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Analogues of σ Receptor Ligand for Therapeutic and Diagnostic Applications

A study highlighted the development of analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), targeting therapeutic and diagnostic applications in oncology. Modifications aimed at reducing lipophilicity involved substituting methylene groups with more polar functional groups, resulting in compounds with varied affinities for σ receptor subtypes and reduced antiproliferative activity. One analogue, (-)-(S)-9, demonstrated σ(2)-selectivity, appropriate lipophilicity for tumor cell entry, and moderate activity at the P-gp efflux pump, suggesting potential for PET radiotracer development and minimal antiproliferative effects (Abate et al., 2011).

5-HT1A Receptor Antagonists for Neuropsychiatric Disorders

Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides demonstrated their potential as reversible, selective high-affinity 5-HT1A receptor antagonists. A cyclohexanecarboxamide derivative exhibited high brain uptake, slow clearance, and stability to defluorination compared to conventional standards, marking it as a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Development of PET Radiotracers

A study on the development of fluorine-18-labeled 5-HT1A antagonists synthesized various derivatives to evaluate their biological properties in comparison to [11C]carbonyl WAY 100635. The research aimed to improve static measurement of 5-HT1A receptor distribution and dynamic changes in serotonin levels, with [18F]4d showing similar pharmacokinetic properties and specific binding ratios to [carbonyl-11C]4a, indicating its utility as a PET radioligand (Lang et al., 1999).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] for CNS Agents

Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents explored the preparation of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. These compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating significant antitetrabenazine activity, a property associated with antidepressants (Martin et al., 1981).

Arylamides Hybrids as Tools for PET Radiotracers Development

A study focused on arylamides hybrids of two high-affinity σ2 receptor ligands, PB28 and RHM-1, for tumor diagnosis. The research aimed to obtain candidates for σ2 PET tracers development, identifying compounds with excellent σ(1)/σ(2) selectivities and moderate interaction with P-gp, which may limit their use in tumors overexpressing P-gp. Compound 15a emerged as an interesting tool due to its moderate P-gp interaction, suggesting its potential in developing σ(2) PET tracers useful for tumors overexpressing P-gp (Abate et al., 2011).

Mechanism of Action

Properties

IUPAC Name |

N-cyclohexyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O/c1-16-7-9-18(10-8-16)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)21-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYUFFKLHHPXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

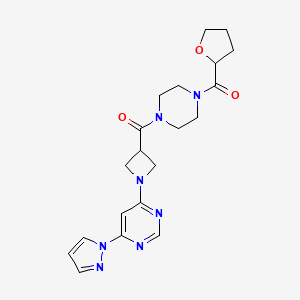

![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)

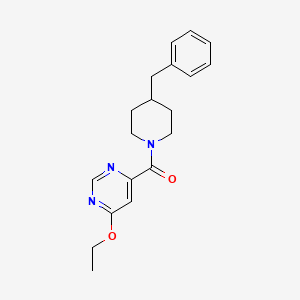

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2556205.png)

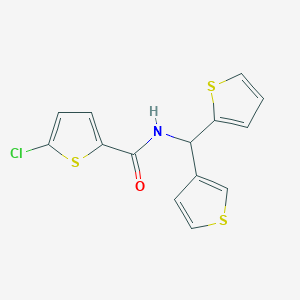

![1-(3,4-Dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2556209.png)